L-Alloisoleucine methyl ester is an amino acid derivative that plays a significant role in biochemical research and applications. It is a methyl ester of L-alloisoleucine, which itself is an isomer of isoleucine, featuring distinct stereochemical properties. This compound is particularly interesting due to its two stereogenic centers, allowing for the existence of multiple stereoisomers. The study and synthesis of L-alloisoleucine methyl ester are pivotal for understanding amino acid behavior in various biochemical contexts, especially in peptide synthesis and protein engineering.
L-Alloisoleucine methyl ester can be derived from L-isoleucine through specific chemical transformations. It is typically synthesized in laboratory settings using various established methods, including esterification processes involving methanol and acid catalysts. This compound has been investigated in numerous studies focusing on amino acid behavior and peptide bond formation .
L-Alloisoleucine methyl ester belongs to the class of amino acid methyl esters, which are characterized by the presence of a methyl ester functional group attached to the carboxyl group of the amino acid. This classification allows for its use in various biochemical applications, such as studying enzyme activity and peptide synthesis.
The synthesis of L-alloisoleucine methyl ester generally involves the following methods:
L-Alloisoleucine methyl ester has a molecular formula of C6H13NO2. Its structure features a branched aliphatic side chain typical of isoleucine derivatives.
L-Alloisoleucine methyl ester participates in various chemical reactions typical of amino acid derivatives:
The mechanism by which L-alloisoleucine methyl ester functions in biochemical contexts typically involves:
Research indicates that variations in stereochemistry can lead to significant differences in biological activity and interaction profiles with target proteins .
L-Alloisoleucine methyl ester has several scientific applications:
The biosynthesis of L-alloisoleucine methyl ester hinges on stereoselective enzymatic modifications of precursor molecules. Key pathways involve:
Table 1: Enzymatic Systems for L-Alloisoleucine Derivative Synthesis
Enzyme | Substrate | Product | Conditions | Yield/Selectivity |
---|---|---|---|---|
IDO (B. thuringiensis) | L-Isoleucine | 4-Hydroxyisoleucine | pH 6.0, 25°C, αKG/Fe²⁺ | Vₘₐₓ: 1.13 μmol·min⁻¹·mg⁻¹ |
D-Hydantoinase | 5-(1-Methylpropyl)hydantoin | N-Carbamoyl-D-alloisoleucine | Alkaline pH, 40°C | >90% enantiomeric excess |
Alcalase protease | N-Formyl-DL-allo-Ile benzyl ester | N-Formyl-D-allo-Ile benzyl ester | Aqueous buffer, 37°C | >95% diastereomeric excess |
Stereochemical inversion at the β-carbon of L-isoleucine to form L-alloisoleucine occurs via transamination-retransamination cycles:
In Vivo Biosynthesis
In Vitro Synthesis
Table 2: In Vivo vs. In Vitro L-Alloisoleucine Methyl Ester Precursor Synthesis
Parameter | In Vivo (Mammalian) | In Vitro (Enzymatic) | In Vitro (Chemo-Enzymatic) |
---|---|---|---|
Key Catalyst | BCAT | IDO (dioxygenase) | Hydantoinase/Alcalase |
Stereocontrol | Moderate (epimerization side reaction) | High (hydroxylation specificity) | Very high (kinetic resolution) |
Primary Product | L-Alloisoleucine | 4-Hydroxyisoleucine | D/L-Alloisoleucine |
Scalability | Not applicable (metabolic by-product) | Moderate (cofactor dependency) | High (industrial bioreactors) |
Branched-chain ketoacid dehydrogenase (BCKAD) deficiency in MSUD disrupts L-alloisoleucine catabolism:
Table 3: L-Alloisoleucine as a Biomarker in MSUD Variants
MSUD Variant | BCKAD Activity | Plasma AlloIle:Ile Ratio | Urinary AlloIle:Ile Ratio | Clinical Utility |
---|---|---|---|---|
Classical | <2% | >0.4 | >0.5 | Gold-standard diagnostic marker |
Intermediate | 3–30% | 0.2–0.3 | 0.3–0.4 | Guides dietary management |
Intermittent | 5–20% | <0.1 (baseline) | <0.1 (baseline) | Spikes during metabolic stress |
E3-Deficient | Variable | Elevated + lactate | Elevated + α-ketoglutarate | Distinguishes from Leigh syndrome |
All listed compounds (e.g., L-alloisoleucine methyl ester, KMVA, 4-hydroxyisoleucine) are referenced in Tables 1–3.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: